molecular formula C20H16O9 B125176 2,3,7,8-Tetraacetoxydibenzofuran CAS No. 145386-12-5

2,3,7,8-Tetraacetoxydibenzofuran

Cat. No. B125176
M. Wt: 400.3 g/mol
InChI Key: NFADNKIYRPQYJZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,3,7,8-Tetraacetoxydibenzofuran consists of 20 carbon atoms, 16 hydrogen atoms, and 9 oxygen atoms. For more detailed structural information, you may refer to resources like PubChem .

Scientific Research Applications

Bioremediation and Detoxification

2,3,7,8-Tetraacetoxydibenzofuran, a structurally similar compound to 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TetraCDD), has potential applications in bioremediation. Research has focused on modifying enzymes like rat CYP1A1 through site-directed mutagenesis to metabolize these compounds effectively. The resultant enzymes have shown the ability to detoxify 2,3,7,8-TetraCDD, suggesting potential applications in cleaning contaminated soils, eliminating dioxin from food, and treating dioxin exposure in humans (Shinkyo et al., 2003).

Mechanism of Toxicity and Risk Assessment

Understanding the mechanism of toxicity and assessing the risk of exposure to compounds like 2,3,7,8-Tetraacetoxydibenzofuran and their analogs are crucial. Studies have detailed the distribution patterns, toxic equivalency (TEQ), and the carcinogenic potential of various polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), providing insights into their toxicity and guiding safety standards for occupational exposure (Szymańska et al., 2020).

Antibacterial Applications

The structural analogs of 2,3,7,8-Tetraacetoxydibenzofuran, such as tetrahydrobenzofuran-4-ones, have been studied for their antibacterial activities. These compounds have shown significant activity against both Gram-negative and Gram-positive bacteria, indicating potential for developing new antibacterial agents (Xia et al., 2015).

Ring-Opening Degradation Studies

Investigating the ring-opening degradation mechanism of similar compounds, like 2,3,7,8-tetrachlorinated dibenzofuran, initiated by OH radicals, can provide valuable insights into the degradation pathways and help in the development of strategies to eliminate such toxic compounds from the environment (Kun Zhang et al., 2015).

Anti-Inflammatory and Antibacterial Agents

Compounds like dibenzofurans, similar to 2,3,7,8-Tetraacetoxydibenzofuran, have been isolated from various sources and demonstrated potent anti-inflammatory and antibacterial properties. These properties make them promising candidates for applications in wound healing and as antibacterial agents (Shou et al., 2012).

properties

IUPAC Name

(3,7,8-triacetyloxydibenzofuran-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O9/c1-9(21)25-17-5-13-14-6-18(26-10(2)22)20(28-12(4)24)8-16(14)29-15(13)7-19(17)27-11(3)23/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFADNKIYRPQYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323347
Record name Dibenzo[b,d]furan-2,3,7,8-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,7,8-Tetraacetoxydibenzofuran

CAS RN

145386-12-5
Record name Dibenzo[b,d]furan-2,3,7,8-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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